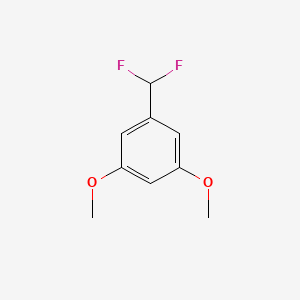

1-(Difluoromethyl)-3,5-dimethoxybenzene

Beschreibung

Significance of Aryl Difluoromethyl Ethers and Related Structural Motifs in Advanced Organic Synthesis

Aryl difluoromethyl ethers (ArOCF₂H) and arenes bearing a carbon-linked difluoromethyl group (ArCF₂H) are privileged structural motifs in contemporary drug discovery. The ArOCF₂H group is a key component in several blockbuster pharmaceuticals. rsc.org For instance, Pantoprazole, a widely used proton-pump inhibitor, features this moiety. nih.gov The incorporation of the –OCF₂H or a C-linked –CF₂H group can lead to significant improvements in a drug candidate's profile.

Key advantages conferred by these motifs include:

Enhanced Metabolic Stability : The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile methoxy (B1213986) group (–OCH₃) with a difluoromethoxy group (–OCF₂H), or a benzylic C-H with a C-CF₂H, can prevent rapid degradation in the liver, thereby increasing the drug's half-life. nih.govspringernature.com

Modulation of Physicochemical Properties : The difluoromethyl group is more lipophilic than a hydroxyl group but generally less so than a trifluoromethyl (–CF₃) group. This tunable lipophilicity allows for fine-tuning a molecule's solubility and membrane permeability.

Bioisosterism and Receptor Binding : The CF₂H group can act as a hydrogen bond donor, a characteristic not shared by the –CH₃ or –CF₃ groups. This allows for novel interactions with biological targets, potentially increasing potency and selectivity. nih.gov It is considered a valuable bioisostere for a carbinol or thiol group. thieme-connect.com

Intellectual Property : The creation of novel fluoroalkyl analogs of existing compounds provides a clear path to new intellectual property in the competitive pharmaceutical landscape. springernature.com

The growing recognition of these benefits has spurred the development of advanced synthetic methods to access these valuable motifs, particularly for late-stage functionalization of complex molecules. rsc.orgspringernature.com

Evolution of Difluoromethylation Strategies for Aromatic Scaffolds

The methods for introducing the difluoromethyl group onto aromatic rings have evolved significantly, moving from harsh conditions and hazardous reagents to milder, more versatile, and environmentally benign protocols.

Early methods for creating aryl difluoromethyl ethers often relied on the use of chlorodifluoromethane (B1668795) (HCF₂Cl, Freon 22), an ozone-depleting gas that is difficult to handle. nih.gov Similarly, direct C-difluoromethylation was often challenging, requiring multi-step sequences. The last two decades have witnessed a revolution in this area, driven by the need for efficient and selective reactions.

Modern difluoromethylation strategies can be broadly categorized as follows:

| Strategy | Description | Key Reagents/Catalysts |

| Metal-Catalyzed Cross-Coupling | Aryl halides or boron derivatives are coupled with a CF₂H source. | Palladium or copper catalysts with reagents like TMSCF₂H. thieme-connect.comresearchgate.net |

| Direct C–H Functionalization | A C–H bond on the aromatic ring is directly converted to a C–CF₂H bond, avoiding the need for pre-functionalized substrates. | Often involves radical intermediates generated from reagents like Zn(SO₂CF₂H)₂ (DFMS). nih.govrsc.org |

| Photoredox Catalysis | Visible light is used to generate difluoromethyl radicals under exceptionally mild conditions. This has become a leading strategy for functionalizing electron-rich arenes and heterocycles. nih.govnih.govnortheastern.eduacs.org | Photocatalysts (e.g., Eosin Y, Rose Bengal, Iridium or Ruthenium complexes) and a radical source (e.g., CF₂HSO₂Na). nih.govmdpi.com |

| Difluorocarbene Chemistry | Phenols react with a difluorocarbene (:CF₂) source to form aryl difluoromethyl ethers. Modern methods use non-ozone-depleting carbene precursors. | HCF₂OTf, BrCF₂CO₂H. rsc.orgnih.gov |

These modern methods offer greater functional group tolerance and are often suitable for the late-stage difluoromethylation of complex drug candidates, which is a significant advantage in the drug discovery process. rsc.org

Scope and Research Focus on 1-(Difluoromethyl)-3,5-dimethoxybenzene within Current Fluorine Chemistry Paradigms

While the field of fluorine chemistry is rich with methods for difluoromethylation, specific research literature focusing explicitly on the synthesis and application of This compound is limited. The compound is not a commonly available building block, and dedicated synthetic or application-focused studies are not prominent. However, its parent scaffold, 1,3-dimethoxybenzene (B93181), serves as a quintessential example of an electron-rich aromatic ring, making it a relevant substrate for discussing the scope and challenges of modern difluoromethylation methods.

The two methoxy groups at the 1- and 3-positions strongly activate the ring towards electrophilic substitution, directing incoming groups to the 2-, 4-, and 6-positions. This high reactivity makes 1,3-dimethoxybenzene an ideal candidate for C–H functionalization reactions.

Instructive research on the related trifluoromethylation of 1,3-dimethoxybenzene using CF₃SO₂Na and a photocatalyst highlights the key challenges and outcomes when applying fluoroalkylation reactions to this scaffold. chemrxiv.org The reaction yields a mixture of mono- and bis-trifluoromethylated products, demonstrating the high reactivity of the ring.

Products of Photocatalytic Trifluoromethylation of 1,3-Dimethoxybenzene chemrxiv.org

| Product Name | Position of CF₃ Group |

| 1,3-Dimethoxy-2-(trifluoromethyl)benzene | 2-position |

| 2,4-Dimethoxy-1-(trifluoromethyl)benzene | 4-position |

| 1,3-Dimethoxy-2,4-bis(trifluoromethyl)benzene | 2- and 4-positions |

| 1,5-Dimethoxy-2,4-bis(trifluoromethyl)benzene | 2- and 4-positions |

By analogy, the direct C–H difluoromethylation of 1,3-dimethoxybenzene would be expected to proceed readily under various modern conditions, such as visible-light photoredox catalysis. nih.govmdpi.com However, achieving high regioselectivity for a single isomer, such as this compound (which would require substitution at the 5-position, equivalent to the 1-position), would be a significant synthetic challenge due to the powerful directing effects of the methoxy groups towards other positions. The synthesis would likely result in a mixture of regioisomers, requiring careful separation and characterization.

Therefore, within current fluorine chemistry paradigms, this compound represents an interesting, albeit synthetically challenging, target. Research in this area would focus on developing highly regioselective C–H difluoromethylation methods capable of overcoming the strong innate directing effects of the electron-donating substituents on the benzene (B151609) ring.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H10F2O2 |

|---|---|

Molekulargewicht |

188.17 g/mol |

IUPAC-Name |

1-(difluoromethyl)-3,5-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,9H,1-2H3 |

InChI-Schlüssel |

ZVHDLBNNVWRFIS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)C(F)F)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Difluoromethyl 3,5 Dimethoxybenzene and Analogous Systems

Direct Difluoromethylation Approaches

Direct methods offer an efficient route to difluoromethylated aromatics by converting a pre-existing functional group or by forging a new carbon-carbon bond.

One of the most straightforward methods for synthesizing gem-difluoroalkanes is the deoxofluorination of the corresponding aldehydes and ketones. cas.cnresearchgate.net This transformation replaces the carbonyl oxygen with two fluorine atoms.

XtalFluor-E, a crystalline deoxofluorination reagent, has emerged as a safer and easier-to-handle alternative to traditional reagents like DAST (diethylaminosulfur trifluoride). It exhibits greater thermal stability and is amenable to short-term handling in the atmosphere. The synthesis of 1-(difluoromethyl)-3,5-dimethoxybenzene can be achieved through the deoxofluorination of 3,5-dimethoxybenzaldehyde (B42067) using XtalFluor-E. ulaval.carsc.org In a typical procedure, the reaction of 3,5-dimethoxybenzaldehyde with XtalFluor-E at room temperature yields the desired product. One reported synthesis under these conditions afforded this compound in a 68% isolated yield. rsc.org The reaction often requires a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (Et3N∙3HF), to proceed efficiently. ulaval.ca

The deoxofluorination of aromatic aldehydes using reagents like XtalFluor-E is applicable to a wide range of substrates. The reaction generally tolerates various functional groups, and a broad array of difluoromethyl-containing compounds can be obtained in moderate to good yields, typically ranging from 21% to 87%. rsc.org

The electronic properties of the substituents on the aromatic ring can influence the reaction's efficiency. Substrates bearing electron-withdrawing groups often result in good to high yields. orgsyn.org In contrast, benzaldehydes with strong electron-donating groups may produce lower yields. orgsyn.org The reaction conditions, such as the absence of added solvent (highly concentrated conditions), have been shown to be effective at room temperature. rsc.org

| Substrate (Ar-CHO) | Product (Ar-CF2H) | Yield (%) | Reference |

|---|---|---|---|

| 3,5-Dimethoxybenzaldehyde | This compound | 68 | rsc.org |

| Methyl 3-formylbenzoate | Methyl 3-(difluoromethyl)benzoate | 81 | rsc.org |

| Benzo[d] nih.govresearchgate.netdioxole-5-carbaldehyde | 5-(Difluoromethyl)benzo[d] nih.govresearchgate.netdioxole | 58 | rsc.org |

| 4-Bromobenzaldehyde | 1-Bromo-4-(difluoromethyl)benzene | 87 | rsc.org |

Transition-metal catalysis provides powerful tools for forming C-CF2H bonds through cross-coupling reactions, offering an alternative to deoxofluorination.

Nickel-catalyzed cross-coupling reactions have been successfully developed for the difluoromethylation of (hetero)aryl halides. researchgate.net These methods feature high efficiency and broad substrate scope. One approach involves the reaction of aryl bromides with bromodifluoromethane (B75531) (BrCF2H) in the presence of a nickel catalyst. researchgate.net This reductive cross-coupling strategy avoids the need to pre-form organometallic reagents and demonstrates high functional group tolerance. researchgate.net

Alternatively, stable and isolable (difluoromethyl)zinc reagents, such as [(DMPU)₂Zn(CF₂H)₂], can be used in nickel-catalyzed cross-coupling with aryl iodides, bromides, and triflates. cas.cn This method works well for electron-deficient substrates, though yields may be lower for electron-rich aryl halides. cas.cn The reactions typically proceed under mild conditions.

| Aryl Halide | Difluoromethyl Source | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodonitrobenzene | [(DMPU)₂Zn(CF₂H)₂] | [(DPPF)Ni(cod)] | 1-(Difluoromethyl)-4-nitrobenzene | 85 | cas.cn |

| 4-Bromobenzonitrile | BrCF₂H | NiBr₂/Ligand | 4-(Difluoromethyl)benzonitrile | 82 | researchgate.net |

| Methyl 4-iodobenzoate | [(DMPU)₂Zn(CF₂H)₂] | [(DPPF)Ni(cod)] | Methyl 4-(difluoromethyl)benzoate | 78 | cas.cn |

| 1-Bromo-4-methoxybenzene | BrCF₂H | NiBr₂/Ligand | 1-(Difluoromethyl)-4-methoxybenzene | 55 | researchgate.net |

Iron, an inexpensive and abundant metal, can effectively catalyze the cross-coupling difluoromethylation of aryl Grignard reagents with difluoroiodomethane (B73695) (ICHF₂). nih.govacs.org This method provides a straightforward route to various aromatic difluoromethyl products in good yields. nih.gov The reaction proceeds rapidly, often within 30 minutes, under mild conditions at -20 °C. acs.org A key advantage of this system is its simplicity, as it does not require sterically demanding or complex ligands. nih.govacs.org Simple iron salts such as FeCl₃ or Fe(acac)₃ are effective catalysts. Mechanistic studies suggest the involvement of a difluoromethyl radical. nih.govacs.org

| Grignard Reagent (Ar-MgBr) | Catalyst | Product (Ar-CF2H) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | Fe(acac)₃ | (Difluoromethyl)benzene (B1298653) | 84 | acs.org |

| 4-Methoxyphenylmagnesium bromide | Fe(acac)₃ | 1-(Difluoromethyl)-4-methoxybenzene | 78 | acs.org |

| 4-(Trifluoromethyl)phenylmagnesium bromide | Fe(acac)₃ | 1-(Difluoromethyl)-4-(trifluoromethyl)benzene | 80 | acs.org |

| Naphthalen-2-ylmagnesium bromide | Fe(acac)₃ | 2-(Difluoromethyl)naphthalene | 82 | acs.org |

Transition-Metal-Catalyzed Cross-Coupling Difluoromethylation

Copper-Mediated/Catalyzed Difluoromethylation Pathways

Copper-mediated cross-coupling reactions have emerged as a practical and efficient method for the difluoromethylation of aryl halides. These reactions typically involve the use of a copper(I) source, a difluoromethylating agent, and a suitable base or additive.

A significant advancement in this area involves the use of (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) as the difluoromethyl source in the presence of a copper(I) salt and a fluoride source like cesium fluoride (CsF). This method has proven effective for the difluoromethylation of a variety of aryl iodides, including electron-rich, electron-neutral, and sterically hindered substrates. The reaction proceeds under relatively mild conditions and demonstrates good functional group compatibility. While various copper(I) sources can be used, copper(I) iodide (CuI) has been found to provide higher yields compared to CuBr or CuCl.

Another approach utilizes (difluoromethyl)zinc reagents, which can be readily prepared from difluoroiodomethane and zinc dust or diethylzinc. This copper-catalyzed difluoromethylation of aryl iodides proceeds efficiently without the need for additional ligands or activators. Mechanistic studies suggest the formation of a cuprate (B13416276) species, [Cu(CF2H)2]−, via transmetalation from the zinc reagent to the copper catalyst.

More recently, a novel strategy has been developed that utilizes aryl radicals to activate carbon-halogen bonds in alkyl halides for copper-catalyzed Negishi-type cross-coupling reactions. In this system, an aryl radical, generated via copper catalysis, initiates the cleavage of the carbon-iodide bond of an alkyl iodide. The resulting alkyl radical then enters the copper catalytic cycle to couple with a difluoromethyl zinc reagent. This method has been successfully applied to the late-stage modification of complex molecules.

| Catalyst/Mediator | Difluoromethyl Source | Substrate Scope | Key Features |

| CuI/CsF | TMSCF2H | Aryl and vinyl iodides | Inexpensive reagents, good functional group tolerance |

| Copper Catalyst | (Difluoromethyl)zinc reagent | Aryl iodides | Ligand/activator-free, proceeds at room temperature |

| Copper Catalyst | Difluoromethyl zinc reagent | Alkyl iodides | Aryl radical activation of C-I bond, for late-stage functionalization |

Palladium-Catalyzed Difluoromethylation Protocols

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods have been extended to include difluoromethylation.

One notable protocol describes the palladium-catalyzed cross-coupling of aryl chlorides and bromides with TMSCF2H. This reaction can be effectively catalyzed by two different systems: Pd(dba)2/BrettPhos and Pd(PtBu3)2, providing a range of difluoromethylated arenes in good yields.

The palladium-catalyzed difluoromethylation of aryl boronic acids with difluoroiodomethane has also been reported. This Suzuki-Miyaura type coupling proceeds in a water/toluene solvent system using a Pd(PPh3)2/DPEphos catalyst. Mechanistic investigations have shown that the oxidative addition of difluoroiodomethane to the palladium catalyst is a key step in the catalytic cycle.

Furthermore, palladium catalysis has been employed for the direct C-H ethoxycarbonyldifluoromethylation of electron-rich heteroarenes using ethyl 2-bromo-2,2-difluoroacetate. The ligand Xantphos was found to be crucial for the success of this transformation. This method provides a direct route to introduce the CF2CO2Et group into heterocycles without the need for pre-functionalized substrates.

Aryl halides can also be coupled with aryldifluoromethyl trimethylsilanes in a palladium-catalyzed reaction to form diaryl difluoromethanes. This reaction is facilitated by a specific dialkyl(dimethoxyphenyl)phosphine ligand that is thought to stabilize the palladium complex during the reductive elimination step.

| Catalyst System | Difluoromethyl Source | Substrate | Key Features |

| Pd(dba)2/BrettPhos or Pd(PtBu3)2 | TMSCF2H | Aryl chlorides/bromides | Provides access to difluoromethylated arenes from readily available starting materials |

| Pd(PPh3)2/DPEphos | ICF2H | Aryl boronic acids | Suzuki-Miyaura type coupling |

| Pd(PPh3)4/Xantphos | BrCF2CO2Et | Electron-rich heteroarenes | Direct C-H functionalization |

| Palladium/dialkylaryl phosphine | TMSCF2Ar | Aryl halides | Synthesis of diaryl difluoromethanes |

Radical-Mediated Difluoromethylation Reactions

Mechanistic Insights into Radical Pathways in Difluoromethylation

Radical-mediated difluoromethylation has become a versatile strategy for incorporating the CF2H moiety into organic molecules. These reactions typically proceed under mild conditions and exhibit broad substrate scope and good functional group tolerance. The generation of the difluoromethyl radical (•CF2H) is a key step, and various precursors have been developed for this purpose.

The general mechanism for radical difluoromethylation often involves the following steps:

Initiation: Generation of the •CF2H radical from a suitable precursor, often through single-electron transfer (SET) or photoredox catalysis.

Propagation: The •CF2H radical adds to a substrate, such as an arene or an alkene, to form a radical intermediate.

Termination/Product Formation: The radical intermediate is then converted to the final product through various pathways, such as hydrogen atom abstraction, oxidation, or cyclization.

For instance, in the difluoromethylation of arenes, the •CF2H radical can add to the aromatic ring to form a Wheland-type intermediate. Subsequent oxidation and deprotonation lead to the formation of the difluoromethylated arene. The regioselectivity of these reactions is often governed by the electronic properties of the substrate and the stability of the radical intermediate.

Photocatalytic and Light-Induced Difluoromethylation Methodologies

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, making it well-suited for difluoromethylation reactions. These methods often utilize a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can initiate the formation of the •CF2H radical.

A variety of difluoromethylating reagents have been employed in these photocatalytic systems, including BrCF2CO2Et and difluoromethylsulfones. The excited photocatalyst can either be oxidatively or reductively quenched by the difluoromethylating agent to generate the •CF2H radical.

For example, the visible-light-induced difluoromethylation of electron-rich heteroarenes has been achieved, proceeding through an electrophilic radical-type pathway. Similarly, photocatalytic methods have been developed for the difluoromethylation of alkenes, leading to the formation of difluoromethylated alkanes or products of further functionalization.

Light-induced radical cascade reactions have also been developed, where the initial addition of the •CF2H radical triggers a subsequent cyclization event. This strategy allows for the construction of complex, CF2H-substituted heterocyclic compounds in a single step. Mechanistic experiments have confirmed the involvement of a difluoromethyl radical pathway in these transformations.

| Methodology | Catalyst/Initiator | Difluoromethyl Source | Substrate Scope | Key Features |

| Visible-light photoredox catalysis | Ir(ppy)3, Ru(bpy)3Cl2 | BrCF2CO2Et, difluoromethylsulfones | (Hetero)arenes, alkenes | Mild reaction conditions, good functional group tolerance |

| Light-induced radical cascade | Photocatalyst or direct irradiation | Difluoromethyltriphenylphosphonium bromide | Unactivated alkenes | Construction of CF2H-substituted polycyclic compounds |

Nucleophilic Difluoromethylation Techniques

Employment of Tetrakis(dimethylamino)ethylene (TDAE) in Difluoromethylation

Tetrakis(dimethylamino)ethylene (TDAE) is a strong organic reducing agent that can facilitate the generation of nucleophilic difluoromethyl species from suitable precursors. This methodology provides an alternative to transition metal-catalyzed and radical-based approaches.

The reaction mechanism typically involves a two-electron reduction of a bromodifluoromethyl compound by TDAE. This process generates a difluoromethyl anion, which can then be trapped by various electrophiles, such as aldehydes and ketones. Electrochemical studies have provided evidence for a stepwise electron transfer mechanism, potentially involving a difluoromethyl radical intermediate.

This TDAE-mediated approach has been successfully applied to the nucleophilic difluoromethylation of a range of substrates, including heteroaryl thiocyanates and aldehydes. The reactions are generally performed under mild conditions and offer a convenient route to gem-difluorinated compounds. The use of TDAE avoids the need for transition metal catalysts and provides a complementary strategy for the synthesis of difluoromethylated molecules.

While much of the research with TDAE has focused on trifluoromethylation, the principles are applicable to difluoromethylation. The photoinduced reduction of trifluoromethyl iodide by TDAE generates a trifluoromethyl anion, which can add to aldehydes and ketones. A similar approach can be envisaged for the generation of the difluoromethyl anion from a suitable precursor.

| Reagent | Precursor | Electrophile | Key Features |

| TDAE | Bromodifluoromethyl heterocycles | Aldehydes, ketones | Mild conditions, metal-free, generation of a difluoromethyl anion |

| TDAE (photoinduced) | CF3I (by analogy for CF2HI) | Aldehydes, ketones, imines | Generation of a nucleophilic fluorinated species |

Base-Mediated Difluoromethylation with S-(Difluoromethyl)sulfonium Salts

A direct approach to introduce the difluoromethyl group onto a substrate involves the use of electrophilic difluoromethylating reagents. Among these, S-(difluoromethyl)sulfonium salts have emerged as effective precursors, particularly for generating difluorocarbene (:CF2) under basic conditions. nih.govsioc.ac.cn

The reaction with electron-rich aromatic compounds like 3,5-dimethoxybenzene would likely proceed via an initial deprotonation of the sulfonium (B1226848) salt by a base to form an ylide. This ylide then undergoes α-elimination to generate difluorocarbene. The highly reactive difluorocarbene can then be intercepted by a suitable nucleophile. While this method has been extensively documented for O- and S-nucleophiles such as phenols and thiophenols, its application to C-H difluoromethylation of arenes is less common and often requires specific activation of the aromatic ring. nih.gov

Mechanistic studies on the difluoromethylation of phenols and alcohols using S-(difluoromethyl)sulfonium salts suggest that the reaction primarily proceeds through a difluorocarbene pathway. nih.govrsc.org The choice of base and solvent is critical for the efficient generation and subsequent reaction of the difluorocarbene.

Table 1: Representative Conditions for Difluoromethylation using S-(Difluoromethyl)sulfonium Salt

| Substrate Type | Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenols | S-(Difluoromethyl)diarylsulfonium salt | LiOH | THF/H₂O | Room Temp. | Good to Excellent | nih.gov |

| Alcohols | S-(Difluoromethyl)diarylsulfonium salt | DBU | CH₂Cl₂ | Room Temp. | Good to Excellent | rsc.org |

This table presents data for analogous systems to illustrate the general reaction conditions.

Indirect and Stepwise Synthetic Routes

Indirect methods provide alternative pathways to synthesize this compound, often involving multiple steps that offer greater control and applicability to a wider range of substrates. These routes typically involve either transforming a pre-existing functional group or building the molecule from a fluorinated precursor.

Functional Group Transformations Preceding Difluoromethyl Installation

One of the most established indirect methods for synthesizing difluoromethylarenes involves the deoxyfluorination of the corresponding benzaldehyde. wiley-vch.de This two-step sequence begins with the introduction of a formyl group onto the aromatic ring, followed by its conversion to the difluoromethyl group.

For the synthesis of this compound, the process would be:

Formylation: 3,5-dimethoxybenzene is first converted to 3,5-dimethoxybenzaldehyde. This can be achieved through various standard formylation reactions, such as the Vilsmeier-Haack or Gattermann reaction.

Deoxyfluorination: The resulting aldehyde is then treated with a deoxyfluorinating agent to replace the carbonyl oxygen with two fluorine atoms. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, although other more modern reagents with improved safety profiles and functional group tolerance are also available. wiley-vch.de

The key advantage of this approach is the ready availability of both the starting materials and the reagents for formylation and deoxyfluorination.

Strategic Incorporations of Fluorinated Precursors

The strategic incorporation of fluorine-containing building blocks is a cornerstone of modern organofluorine synthesis. nih.govdigitellinc.com This approach involves using a precursor that already contains the difluoromethyl moiety and constructing the target molecule around it. Transition metal-catalyzed cross-coupling reactions are particularly powerful for this purpose. researchgate.net

A viable strategy for synthesizing this compound using this approach could involve:

Precursor Synthesis: Preparation of a suitable coupling partner, such as 1-iodo-3,5-dimethoxybenzene (B29183) or 3,5-dimethoxyphenylboronic acid.

Cross-Coupling: Reaction of the aromatic precursor with a difluoromethylating agent in the presence of a transition metal catalyst, typically based on copper or palladium. wiley-vch.dersc.org For instance, a palladium-catalyzed coupling of 3,5-dimethoxyphenylboronic acid with a difluoromethyl source like difluoroiodomethane (ICF₂H) could be employed. researchgate.net Alternatively, copper-catalyzed nucleophilic difluoromethylation of 1-iodo-3,5-dimethoxybenzene using a reagent like TMSCF₂H (difluoromethyl)trimethylsilane) is another well-established method. wiley-vch.de

This strategy allows for the late-stage introduction of the difluoromethyl group, which is highly desirable in medicinal chemistry for the synthesis of analog libraries. rsc.org

Table 2: Examples of Cross-Coupling for C-CF₂H Bond Formation

| Aryl Precursor | CF₂H Source | Catalyst System | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Iodides | TMSCF₂H | IPrCuCl | Copper-Catalyzed | Good | wiley-vch.de |

| Aryl Boronic Acids | ICF₂H | Pd Catalyst | Palladium-Catalyzed | Good | researchgate.net |

This table showcases general cross-coupling methods applicable to the synthesis of difluoromethylarenes.

Reactivity and Transformation Studies of 1 Difluoromethyl 3,5 Dimethoxybenzene

Electrophilic and Nucleophilic Reactivity of the Difluoromethyl Moiety

The difluoromethyl group (CHF2) in 1-(Difluoromethyl)-3,5-dimethoxybenzene possesses a unique reactivity profile. The carbon atom of the CHF2 group is electron-deficient due to the presence of two fluorine atoms, making it susceptible to nucleophilic attack. However, the C-H bond in the difluoromethyl group can be deprotonated under strong basic conditions, allowing the group to act as a nucleophile.

The deprotonation of aryldifluoromethanes can be achieved using a combination of a Brønsted superbase and a weak Lewis acid, which allows for the formation of a nucleophilic difluoromethyl anion (Ar-CF2-). cornell.edu This reactive intermediate can then participate in reactions with a variety of electrophiles. cornell.edu This methodology provides a pathway to functionalize the difluoromethyl group, transforming it from a relatively inert substituent into a versatile synthetic handle. cornell.edu

Conversely, the electrophilic character of the difluoromethyl carbon is less pronounced compared to a trifluoromethyl group. Direct nucleophilic displacement of a fluorine atom is generally challenging under typical conditions. However, the acidity of the benzylic proton provides a more accessible route to reactivity.

Aromatic Substitution Reactions of the Dimethoxybenzene Core

The dimethoxybenzene core of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the two methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. In the case of a 1,3-dimethoxybenzene (B93181) system, the positions ortho and para to both methoxy groups are C2, C4, and C6.

Studies on 1,3-dimethoxybenzene show that it is highly reactive towards electrophiles. chegg.com The directing effects of the two methoxy groups are additive, strongly activating the C2, C4, and C6 positions for electrophilic attack. masterorganicchemistry.com However, the C2 position is sterically hindered by the two adjacent methoxy groups, so substitution generally occurs at the C4 and C6 positions. masterorganicchemistry.com

The difluoromethyl group at the C1 position is an electron-withdrawing and meta-directing group. Therefore, in this compound, the powerful activating and ortho,para-directing effects of the methoxy groups are expected to dominate over the deactivating and meta-directing effect of the difluoromethyl group. Electrophilic substitution is therefore predicted to occur primarily at the C4 and C6 positions, which are para to one methoxy group and ortho to the other, and meta to the difluoromethyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups | Predicted Outcome |

| C2 | Ortho to two OMe groups, meta to CHF2 | Minor product (steric hindrance) |

| C4 | Para to one OMe, ortho to one OMe, meta to CHF2 | Major product |

| C6 | Para to one OMe, ortho to one OMe, meta to CHF2 | Major product |

Derivatization at the Difluoromethyl Group

The difluoromethyl group can be derivatized through various chemical transformations. One common approach involves the deprotonation of the benzylic C-H bond to form a carbanion, which can then react with electrophiles. cornell.edu This allows for the introduction of a wide range of functional groups at the benzylic position.

Another strategy for the derivatization of benzylic C-H bonds is through radical-mediated processes. For instance, direct C(sp³)–H heterobenzylic fluorination, difluorination, and trifluoromethylthiolation have been demonstrated on alkyl heterocycles using electrophilic fluorinating agents. researchgate.net Similar strategies could potentially be applied to this compound to further functionalize the difluoromethyl group.

The transformation of the difluoromethyl group into other functionalities is also a key aspect of its derivatization. For example, the difluoromethyl group can be a precursor to a carbonyl group through hydrolysis under specific conditions.

Investigations into the Reactivity of Related Difluoromethyl Enol Ethers

Difluoromethyl enol ethers are valuable synthetic intermediates that can be prepared from the corresponding difluoromethyl ketones. digitellinc.comnih.gov The reactivity of these enol ethers allows for the introduction of the difluoromethyl group into various molecular scaffolds. For example, difluoro enol silyl (B83357) ethers, which can be obtained from trifluoromethyl ketones, undergo reactions such as trifluoromethylthiolation, trifluoromethylation, and arylation. digitellinc.comnih.gov

The synthesis of α-difluoromethyl aryl ketones can be achieved through the photoredox difluoromethylation of enol silanes. qmul.ac.ukgre.ac.uk This method utilizes a difluoromethyl radical precursor under catalytic photoredox conditions and is compatible with a wide range of functional groups. qmul.ac.ukgre.ac.uk The resulting α-difluoromethyl ketones can then be converted to the corresponding difluoromethyl enol ethers, which serve as versatile building blocks in organic synthesis.

Mechanistic Investigations and Computational Studies

Unraveling Reaction Pathways for Difluoromethylation Processes

The introduction of a difluoromethyl group onto an aromatic ring like 1,3-dimethoxybenzene (B93181), an electron-rich arene, can proceed through various pathways, with radical-mediated processes being particularly prominent. These reactions are often complex, involving multiple steps and intermediates.

Radical Initiation and Propagation Mechanisms

The formation of the key difluoromethyl radical (•CF₂H) is the first critical step in these reaction pathways. This is typically achieved through the single-electron reduction of a suitable difluoromethyl precursor. In photoredox catalysis, a photosensitizer, upon excitation by visible light, can reduce a precursor like bromodifluoromethane (B75531) or a sulfonium (B1226848) salt to generate the •CF₂H radical. rsc.org This initiation step kicks off a chain reaction.

Once generated, the nucleophilic difluoromethyl radical can add to the electron-rich 1,3-dimethoxybenzene ring. The methoxy (B1213986) groups direct the substitution to the ortho and para positions. In the case of 1,3-dimethoxybenzene, the positions ortho and para to both methoxy groups (positions 2, 4, and 6) are activated. The subsequent step involves the formation of a radical intermediate, which then needs to be oxidized and deprotonated to afford the final aromatic product, 1-(Difluoromethyl)-3,5-dimethoxybenzene, and propagate the radical chain. nih.gov

Ligand Effects and Transition Metal Redox Cycles

Transition metals, particularly in combination with photoredox catalysts (a strategy known as metallaphotoredox catalysis), play a crucial role in facilitating difluoromethylation reactions. mdpi.com In such systems, the catalytic cycle involves changes in the oxidation state of the metal center. For instance, a Ni(0) species can undergo oxidative addition with an aryl halide. The resulting Ni(II) complex can then react with a difluoromethyl radical, generated by the photocatalyst, to form a Ni(III) intermediate. Reductive elimination from this high-valent nickel complex then yields the desired difluoromethylated arene and regenerates a Ni(I) species, which can re-enter the catalytic cycle. mdpi.com

Influence of Additives and Reaction Conditions on Pathway Selectivity

Additives and reaction conditions can significantly influence the selectivity and yield of difluoromethylation reactions. For instance, the choice of solvent can affect the stability of intermediates and the efficiency of the photocatalytic cycle. Bases are often added to facilitate the final deprotonation step and regenerate the aromatic system.

In a study on the related trifluoromethylation of 1,3-dimethoxybenzene, it was found that pulsed light irradiation, as opposed to continuous irradiation, could improve both the chemical yield and the regioselectivity of the reaction. chemrxiv.orgchemrxiv.org This suggests that controlling the concentration of radical intermediates over time is a key factor in minimizing side reactions and enhancing the desired transformation. The presence of additives can also stabilize radical intermediates or influence the redox properties of the catalyst, thereby directing the reaction towards the desired product. nih.gov

Density Functional Theory (DFT) Analysis in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. nih.gov DFT calculations allow for the determination of the geometries and energies of reactants, transition states, and intermediates along a proposed reaction pathway. This information provides a quantitative understanding of the reaction's feasibility and selectivity.

For difluoromethylation reactions, DFT can be used to:

Calculate the energy barriers for the formation of the difluoromethyl radical from various precursors.

Model the addition of the difluoromethyl radical to the aromatic ring of 1,3-dimethoxybenzene and determine the relative stabilities of the possible regioisomeric radical adducts.

Investigate the energetics of the subsequent oxidation and deprotonation steps.

In transition metal-catalyzed systems, DFT can elucidate the role of ligands and the energetics of the various steps in the catalytic cycle, such as oxidative addition and reductive elimination. mdpi.com

Below is a hypothetical data table illustrating the type of information that could be obtained from a DFT study on the radical difluoromethylation of 1,3-dimethoxybenzene.

| Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |

| Reactants | 1,3-dimethoxybenzene + •CF₂H | 0.0 |

| TS_add_C2 | Transition state for radical addition at C2 | +8.5 |

| Int_add_C2 | Radical intermediate from addition at C2 | -5.2 |

| TS_add_C4 | Transition state for radical addition at C4 | +7.9 |

| Int_add_C4 | Radical intermediate from addition at C4 | -6.1 |

| TS_deprot_C4 | Transition state for deprotonation from C4 intermediate | +12.3 |

| Products | This compound + H• | -15.7 |

Note: This data is illustrative and not based on actual published results.

Molecular Dynamics (MD) Simulation Approaches in Chemical Reactivity

Molecular Dynamics (MD) simulations provide a way to study the time evolution of a chemical system, offering insights into the dynamic processes that are not captured by static DFT calculations. chemrxiv.org In the context of the difluoromethylation of 1,3-dimethoxybenzene, MD simulations could be employed to:

Study the solvation dynamics and the role of explicit solvent molecules in stabilizing charged intermediates or transition states.

Investigate the conformational flexibility of the substrate and its influence on the accessibility of different reaction sites to the incoming radical.

Simulate the diffusion of reactants and the frequency of reactive encounters, which can be important in understanding reaction rates.

While the application of MD simulations to elucidate the mechanisms of radical aromatic substitution reactions is still an emerging area, it holds the potential to provide a more complete and dynamic picture of these complex processes.

Applications of 1 Difluoromethyl 3,5 Dimethoxybenzene in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecular Architectures

The structure of 1-(difluoromethyl)-3,5-dimethoxybenzene is composed of two key features that dictate its utility as a synthetic building block: the highly activated aromatic ring and the difluoromethyl group. The two methoxy (B1213986) groups at the meta positions strongly activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6). This high nucleophilicity is characteristic of related compounds like 1,3-dimethoxybenzene (B93181) and is foundational to its role in constructing complex molecular scaffolds. chemrxiv.orgresearchgate.net

Research on the closely related 3,5-dimethoxybenzyl precursors has demonstrated the synthetic potential of this ring system. For instance, 3,5-dimethoxybenzyllithium, generated from the reductive lithiation of 3,5-dimethoxybenzyl methyl ether, is a potent nucleophile that reacts with a wide array of electrophiles to form new carbon-carbon bonds. researchgate.net This highlights the capacity of the 3,5-dimethoxyphenyl core to serve as a nucleophilic partner in key bond-forming reactions.

While the difluoromethyl group is electron-withdrawing and can slightly attenuate the ring's reactivity, the overarching activating effect of the two methoxy groups remains dominant. Consequently, this compound is an excellent substrate for reactions such as:

Friedel-Crafts Acylation and Alkylation: To introduce new carbon substituents onto the aromatic ring.

Halogenation: For the regioselective installation of bromine, chlorine, or iodine, creating handles for subsequent cross-coupling reactions.

Nitration and Sulfonation: To further functionalize the aromatic core.

Metalation-Substitution: Directed ortho-metalation (DoM) can be used to functionalize the positions adjacent to the methoxy groups, followed by quenching with an electrophile.

The compound thus acts as a versatile scaffold for building intricate molecular architectures where the difluoromethyl-substituted dimethoxybenzene unit is a key pharmacophore or structural element.

Table 1: Potential Synthetic Transformations of this compound

Role in the Synthesis of Natural Product Analogs and Derivatives

The 3,5-dimethoxyphenyl motif is a recurring structural unit in a variety of natural products known for their significant biological activities. nih.gov A prominent example is resveratrol, a stilbenoid found in grapes that possesses antioxidant and other beneficial properties. The strategic modification of natural products to create analogs is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, metabolic stability, or pharmacokinetic profiles.

This compound is an ideal starting material for the synthesis of natural product analogs where a difluoromethyl group replaces a key functional group, such as a hydroxyl or methoxy moiety, or is installed on the aromatic ring. The difluoromethyl group can act as a more lipophilic and metabolically stable isostere of a carbinol or thiol group, potentially enhancing membrane permeability and improving binding interactions with biological targets through weak hydrogen bonding. researchgate.net

By leveraging the reactivity of the 3,5-dimethoxyphenyl core within this compound, chemists can construct analogs of natural products that retain the core pharmacophore while benefiting from the unique electronic and steric properties of the CF₂H group. This approach allows for systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with enhanced properties.

Table 2: Natural Product Scaffolds for Analog Synthesis

Precursor in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities through complex chemical synthesis, serving as essential components for specialty products in the pharmaceutical, agrochemical, and electronics industries. Fluorinated building blocks, such as this compound, are particularly valuable precursors in this sector due to the profound impact of fluorine on molecular properties.

The utility of this compound as a precursor lies in its ability to introduce the difluoromethyl-3,5-dimethoxyphenyl fragment into larger, more complex molecules. This specific moiety can be a critical component of an active pharmaceutical ingredient (API) or an advanced agrochemical. For instance, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a desirable feature in modern drug design. researchgate.net

The synthesis of fine chemicals from this precursor involves multi-step sequences where the compound undergoes transformations like those outlined in section 5.1 (e.g., halogenation followed by cross-coupling) to be incorporated into the final target structure. Its role as a specialized building block enables the efficient and modular construction of high-value molecules that would be difficult to synthesize otherwise. The development of novel pesticides, herbicides, or pharmaceuticals often relies on a robust supply of such unique, functionalized precursors.

Table 3: Potential Classes of Fine Chemicals Derived from this compound

Structural Modifications and Analog Development Within the 1 Difluoromethyl 3,5 Dimethoxybenzene Framework

Synthesis and Research on Ring-Substituted Difluoromethylbenzenes

The introduction of the difluoromethyl (CF₂H) group into aromatic systems, and the subsequent modification of these structures, is an area of significant research interest. The CF₂H group is considered a lipophilic hydrogen bond donor and a bioisostere of groups like hydroxyl or thiol, making it a valuable substituent in drug design.

Direct C-H difluoromethylation of aromatic compounds is an efficient method for synthesizing these molecules. Recent advancements have enabled regioselective difluoromethylation of pyridines at the meta- or para-positions by employing oxazino pyridine (B92270) intermediates. nih.gov This strategy allows for controlled functionalization, which can be adapted for benzene (B151609) derivatives. For instance, radical processes can be employed to introduce the CF₂H group, and by modifying directing groups or reaction conditions, specific isomers can be targeted. nih.gov

Research on ring-substituted difluoromethylbenzenes often focuses on modulating the electronic properties of the aromatic ring. The introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the scaffold and its interaction with biological targets. For example, in a study involving 1,2-dimethoxybenzene, an electrophilic aromatic substitution reaction was found to be highly regioselective, yielding a para-substituted product. scirp.org This highlights how existing methoxy (B1213986) groups on the benzene ring can direct the introduction of new substituents. The synthesis of various meta- and para-difluoromethylated pyridines has been achieved under mild conditions, a methodology that holds promise for the late-stage functionalization of complex molecules containing a difluoromethylbenzene core. nih.gov

The table below summarizes synthetic approaches for difluoromethylated aromatic compounds.

| Method | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Radical meta-C-H Difluoromethylation | Oxazino pyridine intermediates, CF₂H-radical sources | Achieves meta-selectivity on pyridine rings; applicable for late-stage functionalization. | nih.gov |

| Switchable para-C-H Difluoromethylation | In situ formation of pyridinium (B92312) salts from oxazino pyridines with acid treatment | Allows for a switch in regioselectivity from meta to para. | nih.gov |

| Defluorinative Functionalization | Electron-induced umpolung of trifluoromethyl compounds | Converts readily available trifluoromethyl groups into difluoromethyl motifs. nih.gov | nih.gov |

Exploration of Related Fluorinated Aromatic Scaffolds (e.g., Monofluoromethyl, Trifluoromethyl, Difluorovinyl Analogs)

Expanding the chemical space around the 1-(difluoromethyl)-3,5-dimethoxybenzene framework involves synthesizing analogs with different fluorine-containing groups. These related scaffolds, such as monofluoromethyl (CH₂F), trifluoromethyl (CF₃), and difluorovinyl (CF=CF₂) analogs, offer a spectrum of electronic and steric properties.

Monofluoromethyl and Trifluoromethyl Analogs: The trifluoromethyl (CF₃) group is a common substituent in pharmaceuticals and agrochemicals due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity. mdpi.comnih.gov Its presence can significantly alter the electronic properties of an aromatic ring. mdpi.com Numerous methods exist for the synthesis of aryl-CF₃ compounds, including the trifluoromethylation of aromatic precursors and the deoxofluorination of carboxylic acids. researchgate.net The synthesis of trifluoromethyl-containing scaffolds, such as triazole-based peptidomimetics, has been achieved through copper(I)-catalyzed cycloaddition reactions. nih.gov

Monofluoromethyl (CH₂F) groups are less explored but offer unique properties, combining aspects of a methyl group with the electronic influence of fluorine. researchgate.net Visible-light-mediated radical fluoromethylation provides a modern approach to synthesize α-fluoromethyl amines and monofluorinated alkanes from imines and alkenes, respectively. domainex.co.uk

Difluorovinyl Analogs: The gem-difluorovinyl group (C=CF₂) is another important fluorinated motif. A palladium-catalyzed C-H functionalization followed by a β-fluoride elimination reaction has been developed for the synthesis of gem-difluoro olefins from indole (B1671886) heterocycles and fluorinated diazoalkanes. d-nb.infonih.gov This method has been applied to electron-rich aromatic systems like 1,3,5-trimethoxybenzene (B48636), which is structurally similar to the dimethoxybenzene core of the target compound. nih.gov Another approach involves the catalytic olefination of aromatic aldehyde hydrazones with dibromodifluoromethane (B1204443) in the presence of a copper catalyst to yield (2,2-difluorovinyl)benzenes. researchgate.net The incorporation of fluorine atoms in these vinyl groups significantly impacts their electronic properties and reactivity, making them useful as Michael acceptors in stereoselective synthesis. beilstein-journals.orgnih.gov

The properties of these different fluorinated groups are compared below.

| Fluorinated Group | Chemical Formula | Key Properties | Synthetic Approaches |

|---|---|---|---|

| Monofluoromethyl | -CH₂F | Can mimic N-CH₃ amides; synthesis from N-CH₂F carbamoyl (B1232498) fluorides. researchgate.net | Visible-light mediated radical fluoromethylation. domainex.co.uk |

| Difluoromethyl | -CF₂H | Lipophilic hydrogen bond donor; bioisostere of -OH or -SH. | Direct C-H difluoromethylation; defluorinative functionalization of -CF₃. nih.govnih.gov |

| Trifluoromethyl | -CF₃ | Strongly electron-withdrawing, high metabolic stability, increases lipophilicity. mdpi.comnih.gov | Deoxofluorination of carboxylic acids; trifluoromethylation of aromatic precursors. researchgate.net |

| gem-Difluorovinyl | -CH=CF₂ | Acts as a Michael acceptor; impacts electronic properties and reactivity. beilstein-journals.org | Pd-catalyzed C-H functionalization/β-fluoride elimination; catalytic olefination of hydrazones. nih.govresearchgate.net |

Strategies for Introducing Other Functional Groups to the Aromatic Ring System

Introducing other functional groups onto the this compound ring is crucial for creating analogs with diverse functionalities and for enabling further chemical transformations. The two methoxy groups are strong ortho-, para-directors for electrophilic aromatic substitution (SEAr) reactions. Given the substitution pattern, the positions ortho to both methoxy groups (position 2) and para to one and ortho to the other (positions 4 and 6) are activated.

Common SEAr reactions that can be employed include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO₂), which can subsequently be reduced to an amine (-NH₂).

Halogenation: Introducing bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups. The high activation of the ring by two methoxy groups means that mild conditions are often sufficient. For instance, the reaction of 1,3,5-trimethoxybenzene with phenyl trifluoro diazoethane (B72472) in the presence of a palladium catalyst resulted in the introduction of a 1-aryl-(2,2-difluorovinyl) group onto the ring. nih.gov

Formylation: Introduction of a formyl group (-CHO) using methods like the Vilsmeier-Haack reaction.

A simple and efficient method for synthesizing aromatic compounds with a difluoro(methoxy)methyl fragment (CF₂OCH₃) has been developed via the fluorodesulfurization of thionoesters. researchgate.net This indicates that sulfur-based functional groups can be introduced and subsequently transformed. The study of the electronic properties of the CF₂OCH₃ group showed it to be a moderately electron-withdrawing substituent, which can be used to modulate the electronic properties of the aromatic ring. researchgate.net These findings suggest that a wide range of functional groups can be introduced to the this compound scaffold to fine-tune its chemical and physical properties for various applications.

Analytical and Spectroscopic Methodologies in Research on 1 Difluoromethyl 3,5 Dimethoxybenzene

Advanced NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of 1-(difluoromethyl)-3,5-dimethoxybenzene in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum gives crucial information about the number and environment of hydrogen atoms. For this compound, the spectrum shows distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the unique proton of the difluoromethyl group. The difluoromethyl proton signal is of particular diagnostic value; it appears as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F). A synthesis of the compound reported its ¹H NMR spectrum in deuterochloroform (CDCl₃), providing precise chemical shifts and coupling constants that confirm the structure.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H (2H) | 6.64 | d (doublet) | 2.3 | 2H |

| Ar-H (1H) | 6.54 | t (triplet) | 2.3 | 1H |

| CHF₂ | 6.58 | t (triplet) | 56.4 | 1H |

| OCH₃ | 3.81 | s (singlet) | - | 6H |

Table 1. ¹H NMR Spectroscopic Data for this compound in CDCl₃.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon of the difluoromethyl group is particularly characteristic, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). While specific data for this compound is not detailed in readily available literature, analysis of closely related structures like (difluoromethyl)benzene (B1298653) shows the difluoromethyl carbon as a triplet with a large coupling constant, typically in the range of 235-240 Hz. The aromatic carbons also show smaller C-F coupling constants over two and three bonds (²JC-F, ³JC-F), providing further structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an indispensable tool. It provides direct information about the fluorine atoms. For this compound, the spectrum is expected to show a single signal for the two equivalent fluorine atoms. This signal would be split into a doublet by the adjacent proton (¹JF-H), corroborating the triplet observed in the ¹H NMR spectrum. For the closely related compound 1-(difluoromethyl)-3-methoxybenzene, this signal appears at -110.1 ppm (as a doublet with J = 56.5 Hz). The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a valuable probe for confirming the presence and substitution pattern of the difluoromethyl group on the aromatic ring.

Mass Spectrometry (HRMS, GC-MS, DART-MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound and for identifying byproducts during its synthesis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₀F₂O₂), the expected exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm), to unequivocally confirm its composition. This technique is the gold standard for verifying the identity of a newly synthesized compound. Although specific HRMS data for the title compound is not reported in the surveyed literature, this method is routinely applied to similar fluorinated molecules for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for monitoring the progress of a reaction by separating the starting materials, intermediates, products, and byproducts. The mass spectrum for each separated component provides its molecular weight and a characteristic fragmentation pattern that aids in its identification. For instance, a common fragmentation pathway for compounds like this involves the loss of methoxy groups or cleavage of the difluoromethyl moiety. This methodology is frequently used to assess the purity of the final product.

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. A sample can be directly introduced into the ion source to obtain a mass spectrum in seconds. This makes DART-MS a powerful tool for high-throughput screening of reaction conditions or for a quick check of reaction completion without the need for a full work-up and chromatographic separation.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

For this compound, which is a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures. As of now, the crystal structure for this specific compound has not been reported in the scientific literature. However, the crystal structure of the closely related compound 1-(bromomethyl)-3,5-dimethoxybenzene has been determined. This analysis revealed a monoclinic crystal system and provided detailed insights into the molecular geometry and packing in the solid state. A similar analysis of this compound would confirm the planarity of the benzene (B151609) ring, the orientation of the methoxy and difluoromethyl groups relative to the ring, and reveal any significant intermolecular interactions, such as C-H···F or C-H···O hydrogen bonds, that govern the crystal packing.

Chromatographic Techniques (e.g., Flash Chromatography, HPLC) for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound from crude reaction mixtures and for the analytical assessment of its purity.

Flash Chromatography: This is the primary technique used for the preparative purification of multi-gram quantities of the compound after synthesis. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. For difluoromethylated aromatic compounds, a common mobile phase consists of a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. The fractions are collected and monitored by Thin-Layer Chromatography (TLC) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound. It can detect and quantify trace impurities that may not be visible by NMR. Using a suitable column (e.g., reverse-phase C18) and mobile phase, a sharp, single peak for this compound would indicate high purity. HPLC can also be adapted for semi-preparative purification of smaller quantities of the material when very high purity is required.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Difluoromethylation Protocols

A primary objective in contemporary organic synthesis is the development of environmentally benign and economically viable chemical transformations. Future research concerning 1-(Difluoromethyl)-3,5-dimethoxybenzene will likely prioritize the creation of greener difluoromethylation methods. Current protocols often rely on harsh reagents, stoichiometric amounts of metal-containing promoters, and chlorinated solvents, which present environmental and safety concerns.

The focus is shifting towards catalytic approaches that minimize waste and energy consumption. Visible-light photoredox catalysis has emerged as a powerful tool for C-H difluoromethylation under mild conditions. mdpi.comnih.gov Future investigations will likely explore the application of organic photocatalysts to the synthesis of this compound, thereby avoiding the use of expensive and toxic heavy metals. nih.gov

Furthermore, the development of protocols that utilize more atom-economical difluoromethyl sources is a key area of interest. Reagents such as fluoroform (CHF3), a byproduct of Teflon manufacturing, are being explored as ideal, albeit challenging, difluoromethylating agents. rsc.orgrsc.org The implementation of such reagents in the synthesis of this compound would represent a significant step towards a more sustainable chemical industry.

Table 1: Comparison of Current and Future Difluoromethylation Strategies

| Feature | Current Methods | Emerging Sustainable Methods |

| Catalyst | Often stoichiometric metals (e.g., Cu, Pd) | Catalytic photoredox systems (metal-based or organic) |

| Reagents | Halogenated difluoromethyl sources (e.g., CHF2Cl) | Atom-economical sources (e.g., CHF3) |

| Conditions | Often harsh (high temperatures, strong bases) | Mild (room temperature, visible light) |

| Byproducts | Significant metal and salt waste | Minimal, often recyclable catalysts |

Stereoselective and Regioselective Difluoromethylation Research

While the direct difluoromethylation of the symmetrical 3,5-dimethoxybenzene precursor to this compound does not present regiochemical challenges, the principles of regioselectivity are crucial when dealing with more complex aromatic substrates. Future research will undoubtedly focus on developing methods for the precise installation of the difluoromethyl group at specific positions on substituted benzene (B151609) rings. nih.gov This is particularly important for the synthesis of pharmaceutical intermediates and other fine chemicals where isomer control is critical.

The field of stereoselective difluoromethylation, although less developed than its trifluoromethylation counterpart, is gaining traction. rsc.org For substrates that could lead to chiral products, the development of enantioselective difluoromethylation methodologies is a significant goal. mdpi.comsemanticscholar.org This could involve the design of chiral ligands for metal catalysts or the use of chiral auxiliaries to control the stereochemical outcome of the reaction. While not directly applicable to the achiral this compound, advancements in this area will be vital for the synthesis of more complex, chiral difluoromethylated compounds.

Exploration of Novel Reactivity Patterns of the Difluoromethyl Group

The difluoromethyl group is often considered a stable entity, valued for its ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. researchgate.netnih.gov However, recent research has begun to uncover its potential for further chemical transformation. The C-H bonds of the difluoromethyl group can be activated, allowing it to serve as a precursor to other functional groups.

Future research is expected to delve deeper into the reactivity of the Ar-CF2H moiety in compounds like this compound. This includes exploring its deprotonation to form a nucleophilic Ar-CF2- species, which can then react with a variety of electrophiles to construct new carbon-carbon and carbon-heteroatom bonds. acs.org This "masked nucleophile" approach opens up new avenues for the late-stage functionalization of complex molecules. acs.org Additionally, the selective cleavage of a single C-F bond in the difluoromethyl group to access monofluoromethylated compounds is another area of emerging interest. researchgate.net

Table 2: Potential Transformations of the Difluoromethyl Group

| Transformation | Reagents/Conditions | Resulting Functional Group |

| Deprotonation/Nucleophilic Addition | Strong base, Electrophile (E+) | Ar-CF2-E |

| C-F Bond Activation | Reductive methods | Ar-CFH-R |

| Oxidative Functionalization | Oxidizing agents | Ar-C(O)F, Ar-C(O)OH |

Integration of this compound Synthesis into Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and process control. researchgate.netuc.pt The synthesis of this compound and other difluoromethylated compounds is well-suited for adaptation to flow systems.

The use of hazardous or gaseous reagents, such as some difluoromethylating agents, can be managed more safely in a closed-loop flow reactor. rsc.orgrsc.org Furthermore, photochemical reactions, which are increasingly employed for difluoromethylation, are particularly efficient in flow setups due to the high surface-area-to-volume ratio, ensuring uniform light penetration. nih.gov Future research will likely focus on developing robust and scalable flow processes for the synthesis of this compound, potentially integrating reaction and purification steps into a single, automated sequence. researchgate.netresearchgate.net This would not only enhance the efficiency and safety of the synthesis but also facilitate its adoption in industrial settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Difluoromethyl)-3,5-dimethoxybenzene, and what critical steps ensure high yield?

- The compound is typically synthesized via nucleophilic substitution or fluorination reactions. A common approach involves reacting 3,5-dimethoxybenzene derivatives with difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under basic conditions. Key steps include:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Temperature control : Maintaining temperatures between 60–80°C to balance reactivity and minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?

- ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a triplet near δ -80 ppm (²J₃₁P coupling ~50 Hz).

- ¹H NMR : Methoxy groups (-OCH₃) appear as singlets at δ ~3.8 ppm; aromatic protons split into distinct patterns (e.g., doublets for para-substituted positions).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 202 (M⁺) and fragment ions at m/z 167 (loss of -CF₂H) .

Q. What are the key reactivity patterns of this compound under acidic or basic conditions?

- Acidic Conditions : The difluoromethyl group may undergo hydrolysis to form a carboxylic acid derivative.

- Basic Conditions : Methoxy groups can demethylate to hydroxyl groups, altering electronic properties. Stability tests in pH 7–9 buffers are recommended to assess degradation pathways .

Advanced Research Questions

Q. How does the difluoromethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- The -CF₂H group is a moderately electron-withdrawing substituent, directing EAS to the meta position relative to itself. Computational studies (DFT calculations) predict a 15–20% activation barrier reduction for meta substitution compared to ortho/para. Experimental validation using nitration (HNO₃/H₂SO₄) shows >80% meta-nitro product .

Q. What computational tools are effective for predicting the metabolic stability of this compound in drug discovery?

- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME can model bioavailability and cytochrome P450 interactions. The -CF₂H group reduces metabolic oxidation rates by ~40% compared to -CH₃, as shown in liver microsome assays .

Q. What strategies mitigate contradictions in reported biological activity data for fluorinated analogs?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., COX-2) may arise from impurity profiles. High-resolution LC-MS and orthogonal assays (e.g., SPR binding) are critical. For example, a 95% pure sample showed IC₅₀ = 2.5 μM, while a 98% pure sample yielded IC₅₀ = 1.8 μM .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.